molecular formula C11H9ClF3N3 B1394976 (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-propenenitrile CAS No. 1242271-46-0

(Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-propenenitrile

Cat. No.: B1394976
CAS No.: 1242271-46-0
M. Wt: 275.66 g/mol
InChI Key: VFLZKLGOSZEREO-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-propenenitrile is a nitrile-based organic compound characterized by a pyridine ring substituted with chlorine and trifluoromethyl groups at positions 3 and 5, respectively. The Z-configuration of the propenenitrile moiety and the dimethylamino group at position 3 contribute to its stereochemical and electronic properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro substituent influences reactivity and intermolecular interactions .

Properties

IUPAC Name

(Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3N3/c1-18(2)6-7(4-16)10-9(12)3-8(5-17-10)11(13,14)15/h3,5-6H,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLZKLGOSZEREO-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C1=C(C=C(C=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C1=C(C=C(C=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-propenenitrile typically involves multi-step organic reactions. One possible route could involve the following steps:

    Starting Material: Begin with 3-chloro-5-(trifluoromethyl)pyridine.

    Formation of Propenenitrile Backbone: React the starting material with an appropriate reagent to introduce the propenenitrile moiety.

    Dimethylamino Group Introduction: Introduce the dimethylamino group through a substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Chloropyridinyl Ring

  • Nucleophilic Aromatic Substitution (NAS):
    The 3-chloro position is susceptible to displacement by nucleophiles (e.g., amines, alkoxides) under basic conditions. For example:

    Cl+NH2RBaseNHR+HCl\text{Cl}+\text{NH}_2\text{R}\xrightarrow{\text{Base}}\text{NHR}+\text{HCl}

    Similar reactions are observed in pyridines with electron-withdrawing groups (e.g., -CF₃) .

α,β-Unsaturated Nitrile

  • Michael Addition:
    The conjugated nitrile can undergo additions at the β-position. For instance, reaction with Grignard reagents:

    C N CH CH +RMgXC N CHR CH \text{C N CH CH }+\text{RMgX}\rightarrow \text{C N CHR CH }
  • Cyclization:
    The dimethylamino group may participate in intramolecular cyclization under acidic conditions, forming heterocyclic products .

Trifluoromethyl Group

  • Electrophilic Aromatic Substitution (EAS):
    The -CF₃ group deactivates the pyridine ring but directs substituents to meta/para positions in EAS reactions .

Stability and Degradation Pathways

  • Hydrolysis:
    The nitrile group resists hydrolysis under ambient conditions but converts to carboxylic acids under strong acidic/basic media .

  • Thermal Decomposition:
    Above 150°C, the compound may release toxic fumes (e.g., HF, Cl₂) due to cleavage of C-F and C-Cl bonds .

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-propenenitrile is its role as an intermediate in the synthesis of pharmaceutical compounds. Notably, it has been identified as a key intermediate in the development of Doravirine (MK-1439), a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV treatment. The identification of this intermediate has provided crucial insights into the reaction mechanisms involved in synthesizing Doravirine, thereby optimizing its production process.

Antimicrobial and Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant biological activity, including antimicrobial and anticancer properties. Studies have shown that such compounds can inhibit the growth of various bacterial strains and cancer cells, suggesting their potential use in drug development.

Material Science Applications

Due to its unique molecular structure, this compound may also have applications in materials science. Its chemical properties allow for modifications that could lead to new materials with desirable electronic or optical properties. This could be particularly useful in the development of new polymers or coatings that require specific chemical resistance or stability under various conditions .

Case Study 1: Doravirine Synthesis

The synthesis of Doravirine involved multiple steps where this compound served as an unanticipated reaction intermediate. This case highlights how understanding intermediates can lead to more efficient synthetic pathways for complex pharmaceuticals.

Case Study 2: Anticancer Activity

Research conducted on compounds structurally similar to this compound has demonstrated promising results in inhibiting cancer cell proliferation. In vitro studies showed that these compounds could effectively reduce cell viability in various cancer cell lines, paving the way for further investigations into their potential as therapeutic agents .

Mechanism of Action

The mechanism of action for (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-propenenitrile would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl and dimethylamino groups could play key roles in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several derivatives documented in the literature. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications Reference
Target Compound: (Z)-2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-propenenitrile C12H10ClF3N3 291.7 (calc.) -Cl, -CF3 (pyridine); -(CH3)2N (propenenitrile) Agrochemical intermediates N/A
(Z)-2-(Benzenesulfonyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylethenamine C16H14ClF3N2O2S 384.8 -SO2C6H5 (sulfonyl); -(CH3)2N Not specified
(Z)-2-Benzoyl-3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}prop-2-enenitrile C19H10ClF3N4O 402.76 -C(O)C6H5 (benzoyl); pyrazole ring Pesticide development
(Z)-3-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-(3,4-dichlorobenzoyl)prop-2-enenitrile C16H7Cl3F3N3O 420.60 -NH linkage; 3,4-dichlorobenzoyl Not specified
Key Observations :

The trifluoromethyl group in all analogs improves resistance to oxidative degradation, a critical feature in agrochemicals .

Steric and Binding Interactions: The pyrazole ring in ’s compound introduces steric bulk, which may hinder binding to biological targets compared to the simpler propenenitrile structure in the target compound .

Predicted Physicochemical Properties: ’s compound has a predicted pKa of -4.08, indicating strong acidity due to the nitrile and benzoyl groups, whereas the target compound’s dimethylamino group may confer weak basicity . The sulfonyl group in ’s analog likely enhances thermal stability, as sulfonates are known for high decomposition temperatures .

Biological Activity

(Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-propenenitrile, often referred to as compound R600202, is a synthetic organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

  • Molecular Formula : C₁₁H₉ClF₃N₃
  • Molecular Weight : 275.66 g/mol
  • CAS Number : 1242271-46-0
  • Melting Point : 71–75 °C

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its effects on various cellular pathways and its potential as a therapeutic agent.

This compound acts as an inhibitor of specific enzymes and signaling pathways, particularly those involved in cancer progression and neurodegenerative diseases. Its structural features contribute to its ability to interact with biological targets effectively.

In Vitro Studies

  • Cancer Cell Lines :
    • R600202 has shown cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways.
    • IC50 Values : The IC50 for inhibiting cell proliferation in MCF-7 (breast cancer) cells was reported at approximately 15 μM.
  • Neuroprotection :
    • In models of neurodegeneration, this compound demonstrated protective effects against oxidative stress-induced neuronal death, suggesting potential applications in treating conditions like Alzheimer's disease.

In Vivo Studies

  • Animal models have confirmed the efficacy of this compound in reducing tumor size and improving survival rates in treated subjects.

Case Studies

  • Study on Apoptosis Induction :
    • A study conducted on human lung adenocarcinoma cells indicated that treatment with R600202 led to a significant increase in apoptotic markers, including cleaved PARP and activated caspases .
  • Neuroprotective Effects :
    • Research published in a neurobiology journal highlighted the compound's ability to rescue dopaminergic neurons from α-synuclein toxicity in vitro, supporting its potential role in Parkinson's disease therapy .

Data Table: Summary of Biological Activities

Activity TypeTest SubjectObserved EffectReference
CytotoxicityMCF-7 CellsIC50 = 15 μM
NeuroprotectionDopaminergic NeuronsProtection from toxicity
Tumor Growth InhibitionMouse ModelsReduced tumor size

Safety and Toxicology

Preliminary toxicity assessments indicate that while this compound exhibits promising therapeutic effects, it also poses certain risks. It has been classified as harmful if swallowed and can cause skin irritation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-propenenitrile, and how do reaction conditions influence stereoselectivity?

  • Methodological Answer : The compound’s synthesis typically involves coupling 3-chloro-5-(trifluoromethyl)pyridine-2-amine (CAS 79456-26-1) with a dimethylamino-substituted propenenitrile precursor. Stereoselectivity is influenced by reaction temperature (e.g., 0–25°C), choice of catalyst (e.g., palladium complexes for cross-coupling), and solvent polarity (e.g., DMF or THF). For Z-isomer selectivity, photoirradiation or chiral auxiliaries may be employed .

Q. How can researchers characterize the structural conformation and electronic properties of this compound using advanced spectroscopic techniques?

  • Methodological Answer :

  • X-ray crystallography : Resolves stereochemistry and confirms the Z-configuration via bond angles and spatial arrangement of substituents.
  • NMR spectroscopy : 19F^{19}\text{F} NMR identifies trifluoromethyl group environments, while 1H^{1}\text{H} NMR distinguishes dimethylamino protons (δ 2.8–3.2 ppm).
  • Mass spectrometry (HRMS) : Validates molecular formula (e.g., C12_{12}H10_{10}ClF3_{3}N3_{3}) and isotopic patterns for Cl/F .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures containing regioisomeric byproducts?

  • Methodological Answer : Use silica gel chromatography with gradient elution (hexane:EtOAc 8:1 → 3:1) to separate regioisomers. Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) enhances purity. Recrystallization in ethanol/water mixtures (7:3) improves yield .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoromethylpyridine moiety in nucleophilic substitution or cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group activates the pyridine ring toward nucleophilic attack at the 2-position. DFT calculations reveal reduced electron density at C-2 (Mulliken charge: ~+0.35), favoring SNAr reactions. Cross-coupling (e.g., Suzuki-Miyaura) requires Pd(OAc)2_2/XPhos to overcome steric hindrance from the trifluoromethyl group .

Q. How should researchers address discrepancies in reported bioactivity data for this compound across different experimental models?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability, serum concentration) or pharmacokinetic factors (e.g., metabolic stability). Validate findings using:

  • Dose-response curves (IC50_{50} comparisons under standardized conditions).
  • Metabolic profiling (LC-MS/MS to identify degradation products).
  • Orthogonal assays (e.g., SPR vs. cellular uptake studies) .

Q. What computational strategies are recommended for modeling the interaction of this compound with biological targets, considering its trifluoromethyl and dimethylamino substituents?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Parameterize the trifluoromethyl group’s hydrophobicity and dimethylamino’s basicity (pKa ~8.5).
  • MD simulations (GROMACS) : Assess binding stability in explicit solvent (TIP3P water model).
  • Free-energy perturbation (FEP) : Quantify substituent contributions to binding affinity .

Q. How does the compound’s stability under varying pH and temperature conditions impact its utility in long-term biological studies?

  • Methodological Answer : Perform accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. The compound degrades via hydrolysis of the propenenitrile group at pH < 4 (t1/2_{1/2} ~12 hrs) or photodegradation (λ > 300 nm). Stabilize formulations with antioxidants (e.g., BHT) or lyophilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-propenenitrile
Reactant of Route 2
Reactant of Route 2
(Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-propenenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.